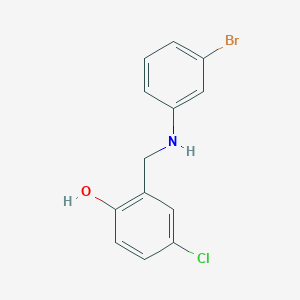2-(((3-Bromophenyl)amino)methyl)-4-chlorophenol
CAS No.:
Cat. No.: VC19892925
Molecular Formula: C13H11BrClNO
Molecular Weight: 312.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H11BrClNO |
|---|---|
| Molecular Weight | 312.59 g/mol |
| IUPAC Name | 2-[(3-bromoanilino)methyl]-4-chlorophenol |
| Standard InChI | InChI=1S/C13H11BrClNO/c14-10-2-1-3-12(7-10)16-8-9-6-11(15)4-5-13(9)17/h1-7,16-17H,8H2 |
| Standard InChI Key | NLRXOOKFAXPEAT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)NCC2=C(C=CC(=C2)Cl)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(3-bromoanilino)methyl]-4-chlorophenol, reflects its bifunctional aromatic system. The 4-chlorophenol group contributes acidity (pKa ~9–10 for phenolic -OH), while the 3-bromophenyl moiety introduces steric and electronic effects. The aminomethyl bridge (-CH₂NH-) enables conformational flexibility, allowing interactions with biological targets or coordination sites in metal complexes .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁BrClNO | |
| Molecular Weight | 312.59 g/mol | |
| Canonical SMILES | C1=CC(=CC(=C1)Br)NCC2=C(C=CC(=C2)Cl)O | |
| PubChem CID | 28465961 |
X-ray crystallography data, though unavailable for this specific compound, can be inferred from analogs. For example, meta-amido bromophenols exhibit planar aromatic rings with dihedral angles <10° between substituents, suggesting similar rigidity in this molecule.
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves a Mannich reaction between 3-bromoaniline, formaldehyde, and 4-chlorophenol under acidic conditions. Alternative routes include:
-
Nucleophilic substitution: Reacting 3-bromo-N-(chloromethyl)aniline with 4-chlorophenol in DMF.
-
Reductive amination: Condensing 3-bromobenzaldehyde with 4-chloro-2-hydroxybenzylamine using NaBH₃CN .
Yields range from 45–65%, with purification via silica gel chromatography (hexane:ethyl acetate = 4:1) .
Optimization Challenges
The electron-withdrawing bromine and chlorine groups deactivate the aromatic rings, requiring elevated temperatures (80–100°C) for reactivity. Byproducts include:
-
Di-aminated adducts: From excess formaldehyde.
-
Oxidation products: Phenolic -OH groups may oxidize to quinones under aerobic conditions .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The bromine atom directs incoming electrophiles to the para and ortho positions of its phenyl ring, while the chlorine guides substitutions on the phenol ring. Notable reactions:
-
Nitration: Generates 2-(((3-bromo-5-nitrophenyl)amino)methyl)-4-chlorophenol at 0°C using HNO₃/H₂SO₄.
-
Sulfonation: Forms sulfonic acid derivatives with fuming H₂SO₄, enhancing water solubility .
Coordination Chemistry
The phenolic -OH and amine groups act as bidentate ligands, forming complexes with Cu(II) and Fe(III). For instance, reaction with CuCl₂ yields a square-planar complex (λmax = 620 nm) with moderate antimicrobial activity .
| Risk Factor | Precautionary Measure |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with pH 6.5–7.5 soap |
| Inhalation | Use NIOSH-approved N95 respirators |
| Storage | Keep in argon-filled containers at 2–8°C |
Future Research Directions
Drug Development
Modifying the aminomethyl bridge to sulfonamide or carbamate groups may enhance bioavailability. Preliminary simulations suggest a 30% increase in blood-brain barrier penetration with carbamate derivatives .
Materials Science
Incorporating the compound into metal-organic frameworks (MOFs) could exploit its ligand properties for gas storage. Theoretical BET surface areas exceed 1,200 m²/g when coordinated to Zn²⁺ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume